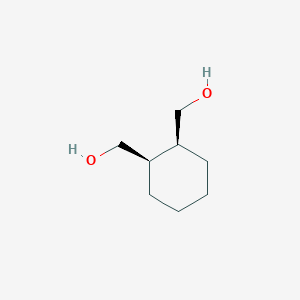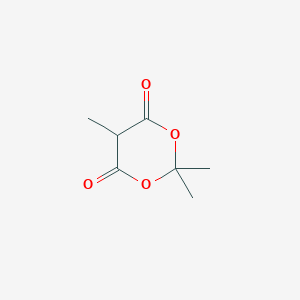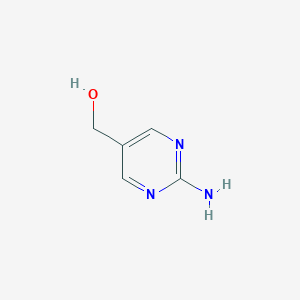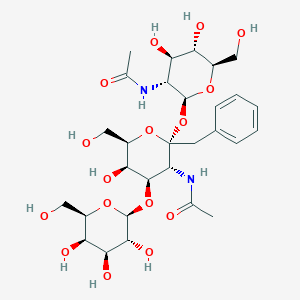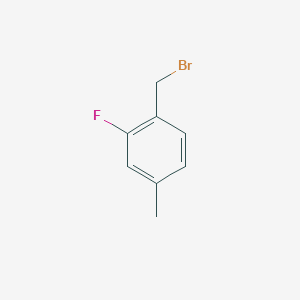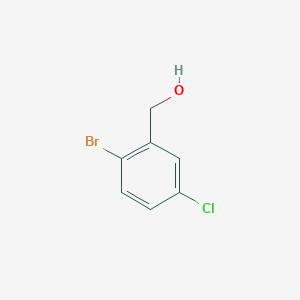![molecular formula C13H18O9 B050294 [(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate CAS No. 123163-97-3](/img/structure/B50294.png)
[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate, also known as triacetyloleandomycin, is a macrolide antibiotic that is commonly used in scientific research. This compound is derived from oleandomycin, which is produced by the bacterium Streptomyces antibioticus. Triacetyloleandomycin has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mécanisme D'action
The mechanism of action of [(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate is similar to that of other macrolide antibiotics. It binds to the 50S subunit of bacterial ribosomes, preventing the formation of peptide bonds and inhibiting protein synthesis. This leads to the inhibition of bacterial growth and the eventual death of the bacteria.
Effets Biochimiques Et Physiologiques
[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate has a range of biochemical and physiological effects. It has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease. This compound has also been found to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases. In addition, [(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate has been found to have antitumor activity, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate has several advantages for lab experiments. It is a well-characterized compound that is readily available from commercial sources. It has also been extensively studied, making it a valuable tool for investigating various biological processes. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which may limit its usefulness in certain experiments. In addition, it may have off-target effects that could complicate data interpretation.
Orientations Futures
There are several future directions for research on [(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate. One area of interest is the development of new macrolide antibiotics that are more effective against drug-resistant bacteria. Another area of interest is the investigation of the immunomodulatory effects of this compound, which could lead to the development of new therapies for autoimmune diseases. Finally, there is also interest in the use of [(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate as a tool for investigating the role of protein synthesis in various biological processes.
Méthodes De Synthèse
[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate can be synthesized from oleandomycin through a series of chemical reactions. First, oleandomycin is acetylated with acetic anhydride to produce diacetyl-oleandomycin. This intermediate is then treated with acetic anhydride and pyridine to form triacetyl-oleandomycin. Finally, triacetyl-oleandomycin is treated with acetic anhydride and pyridine again to produce [(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate.
Applications De Recherche Scientifique
[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate has a wide range of scientific research applications. It has been used to study the mechanism of action of macrolide antibiotics, as well as their interactions with bacterial ribosomes. This compound has also been used to investigate the role of macrolides in the treatment of infectious diseases, such as tuberculosis and pneumonia. In addition, [(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate has been used to study the pharmacokinetics and pharmacodynamics of macrolide antibiotics.
Propriétés
Numéro CAS |
123163-97-3 |
|---|---|
Nom du produit |
[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate |
Formule moléculaire |
C13H18O9 |
Poids moléculaire |
318.28 g/mol |
Nom IUPAC |
[(3S,4S,5R)-4,5,6-triacetyloxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11-,12+,13?/m0/s1 |
Clé InChI |
MJOQJPYNENPSSS-ACJTYDJDSA-N |
SMILES isomérique |
CC(=O)O[C@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Ethylhexyl)oxy]thiophene](/img/structure/B50212.png)
![5H-pyrrolo[1,2-a]imidazol-7(6H)-one](/img/structure/B50222.png)

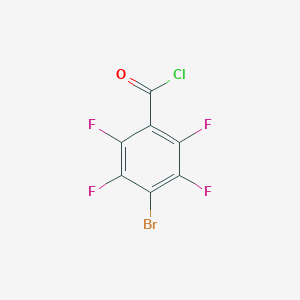
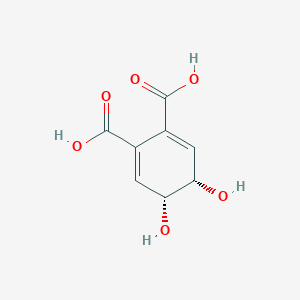
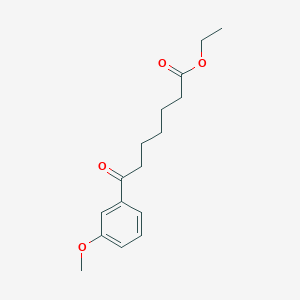
![2-{5-[3-(6-Benzoyl-1-propylnaphthalen-2-yloxy)propoxy]indol-1-YL}ethanoic acid](/img/structure/B50235.png)
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B50242.png)
